

Application Notes and Protocols: Synthesis of Citalopram from 5-Bromophthalide

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Compound of Interest

Compound Name: 5-Bromophthalide

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Introduction Citalopram is a widely recognized antidepressant classified as a selective serotonin reuptake inhibitor (SSRI). Its synthesis is a topic of significant interest in medicinal and process chemistry. One established synthetic route begins with **5-bromophthalide**, proceeding through a series of key transformations including Grignard reactions, cyclization, and cyanation. This document provides a detailed experimental procedure for the synthesis of citalopram from **5-bromophthalide**, tailored for researchers, scientists, and professionals in drug development. The protocol is based on established methods described in the chemical literature.^[1]

Experimental Protocols

This synthesis involves a three-step process starting from **5-bromophthalide**: a sequential double Grignard reaction to form a key diol intermediate, followed by an acid-catalyzed cyclization, and finally a cyanation reaction to yield citalopram.

Step 1: Synthesis of (4-bromo-2-(hydroxymethyl)phenyl)-(4'-fluorophenyl)-(3-dimethylaminopropyl)-methanol via Double Grignard Reaction

This step involves the sequential addition of two different Grignard reagents to the **5-bromophthalide** starting material.

Materials:

- **5-Bromophthalide**
- p-Fluorobromobenzene
- Magnesium turnings
- Tetrahydrofuran (THF), anhydrous
- 1,2-Dibromoethane (initiator)
- Iodine (initiator)
- N,N-Dimethylaminopropyl chloride

Procedure:

- **Preparation of 4-Fluorophenylmagnesium Bromide:** A Grignard solution is prepared from p-fluorobromobenzene (197.6 g) and magnesium turnings (28.15 g) in anhydrous tetrahydrofuran (1250 ml).^[2] The reaction is initiated using a small amount of 1,2-dibromoethane and a crystal of iodine.^[2]
- **First Grignard Reaction:** The prepared Grignard solution is added slowly to a suspension of **5-bromophthalide** (150 g) in tetrahydrofuran (1050 ml).^[2] The reaction temperature is maintained below 20°C throughout the addition.^[2] This reaction opens the lactone ring of the phthalide to form a benzophenone intermediate.
- **Preparation and Addition of N,N-Dimethylaminopropylmagnesium Chloride:** In a separate vessel, a second Grignard reagent, N,N-dimethylaminopropylmagnesium chloride, is prepared. This reagent is then added to the solution from the previous step, again ensuring the temperature is maintained below 20°C.^[2]
- **Work-up:** After the reaction is complete, the mixture is carefully quenched with an aqueous solution, such as ammonium chloride, to decompose any unreacted Grignard reagent and form the diol product: (4-bromo-2-(hydroxymethyl)phenyl)-(4'-fluorophenyl)-(3-

dimethylaminopropyl)-methanol. The product is then typically extracted into an organic solvent.

Step 2: Synthesis of 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane via Cyclization

The diol intermediate synthesized in Step 1 is dehydrated to form the phthalane ring system.

Materials:

- (4-bromo-2-(hydroxymethyl)phenyl)-(4'-fluorophenyl)-(3-dimethylaminopropyl)-methanol (crude product from Step 1)
- 60% Aqueous phosphoric acid[1] or concentrated sulfuric acid[3]

Procedure:

- The crude diol from Step 1 is dissolved in a suitable solvent.
- A strong acid, such as 60% aqueous phosphoric acid, is added to the solution.[1]
- The mixture is heated to induce dehydration and subsequent ring closure, forming 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane.[1]
- Upon completion, the reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure.

Step 3: Synthesis of Citalopram via Cyanation

The final step involves the replacement of the bromo group on the phthalane ring with a cyano group.

Materials:

- 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane (product from Step 2)
- Cuprous cyanide (CuCN)

- Dimethylformamide (DMF)

Procedure:

- The 5-bromophthalane derivative is dissolved in dimethylformamide (DMF).[1]
- Cuprous cyanide is added to the solution.[1]
- The reaction mixture is heated to reflux to facilitate the nucleophilic substitution of the bromine atom with cyanide.[1]
- After the reaction is complete, the mixture is cooled and subjected to a work-up procedure, which typically involves partitioning between an organic solvent (like toluene) and an aqueous ammonia solution to remove copper salts.[2] The organic layer is washed and concentrated to give crude citalopram base as an oil.[2]

Step 4: Purification as Citalopram Hydrobromide

Citalopram base is often converted to a pharmaceutically acceptable salt, such as hydrobromide, for purification and improved stability.

Materials:

- Crude Citalopram base
- Isopropyl alcohol
- Aqueous hydrobromic acid (48%)
- Activated carbon

Procedure:

- The crude citalopram base is dissolved in isopropyl alcohol.[2]
- The solution is treated with activated carbon at 40-45°C to remove colored impurities, followed by filtration.[2]
- Aqueous hydrobromic acid is added to the filtrate at 30-35°C until the pH reaches 5.4-5.5.[2]

- The solution is cooled to 0-5°C to induce crystallization of citalopram hydrobromide.[2]
- The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield pure citalopram hydrobromide.[2]

Data Presentation

The following tables summarize the quantitative aspects of the synthesis based on literature values.

Table 1: Reagents for Citalopram Synthesis from **5-Bromophthalide**.

Reagent	Molar Mass (g/mol)	Amount Used	Moles
5-Bromophthalide	213.03	150 g	0.704
p-Fluorobromobenzene	175.02	197.6 g	1.129
Magnesium Turnings	24.31	28.15 g	1.158
N,N-Dimethylaminopropyl chloride	121.62	(Not specified)	-
Cuprous Cyanide	89.56	(Not specified)	-

Data derived from a process described in a patent.[2]

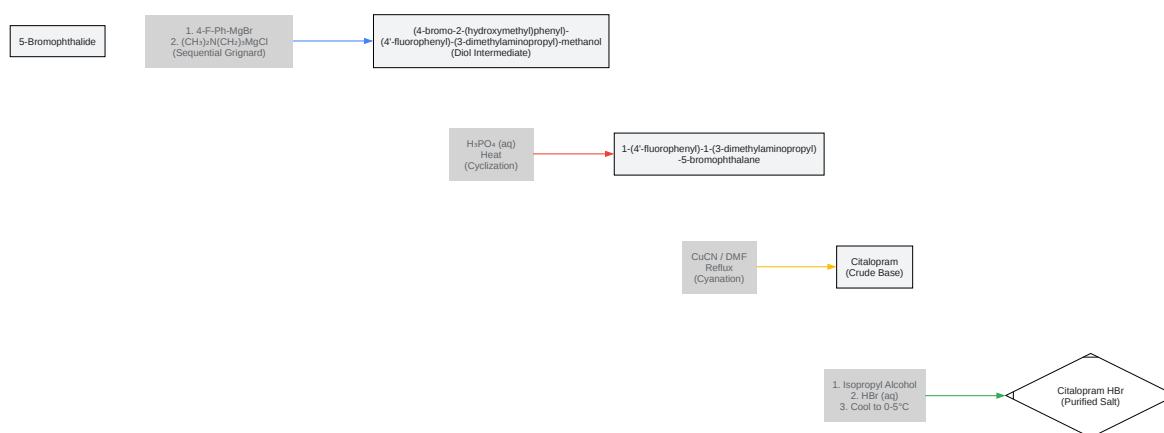
Table 2: Summary of Reaction Conditions and Product Yield.

Step	Key Transformation	Conditions	Yield	Purity
1 & 2	Double Grignard & Cyclization	Grignard: THF, <20°C. Cyclization: Strong Acid (e.g., H ₃ PO ₄), Heat.	(Not specified for intermediate)	-
3 & 4	Cyanation & Purification	Reflux with CuCN in DMF; Crystallization from IPA/HBr.	70 g (Final Product)	>96% (Reported for similar processes) [4]

Yield data corresponds to the final purified 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-phthalanecarbonitrile (Citalopram).[\[2\]](#)

Experimental Workflow Visualization

The following diagram illustrates the synthetic pathway from **5-bromophthalide** to citalopram.



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Caption: Synthetic workflow for Citalopram from **5-Bromophthalide**.

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